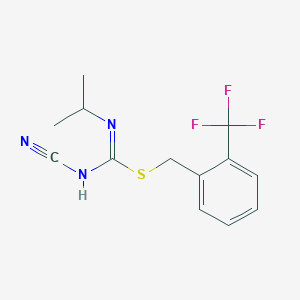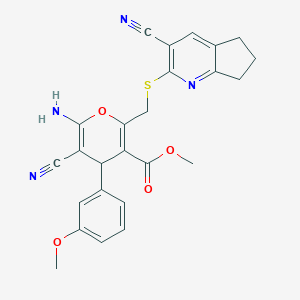
2-(trifluoromethyl)benzyl N'-cyano-N-isopropylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl ring, and a carbamimidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate typically involves multiple steps. One common method starts with the preparation of the [2-(trifluoromethyl)phenyl]methyl halide, which is then reacted with an isocyanate derivative to form the carbamimidothioate structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a primary amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate could be explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyano group may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-methylcarbamimidothioate
- [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-ethylcarbamimidothioate
- [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-butylcarbamimidothioate
Uniqueness
Compared to similar compounds, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the isopropyl group, for example, may influence the compound’s solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
445385-79-5 |
|---|---|
Fórmula molecular |
C13H14F3N3S |
Peso molecular |
301.33g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)phenyl]methyl N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C13H14F3N3S/c1-9(2)19-12(18-8-17)20-7-10-5-3-4-6-11(10)13(14,15)16/h3-6,9H,7H2,1-2H3,(H,18,19) |
Clave InChI |
ZSOPWGRDRGMKIO-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(NC#N)SCC1=CC=CC=C1C(F)(F)F |
SMILES canónico |
CC(C)N=C(NC#N)SCC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460365.png)
![2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460366.png)

![methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460371.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460373.png)
![methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460374.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460378.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460379.png)
![6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B460381.png)
![2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460382.png)
![2-[(2-oxopropyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460385.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460386.png)

